molecular formula C16H17NOS B4710805 N-methyl-N-phenyl-2-(phenylthio)propanamide

N-methyl-N-phenyl-2-(phenylthio)propanamide

Cat. No. B4710805
M. Wt: 271.4 g/mol
InChI Key: NHDLAPKMYYHCHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-phenyl-2-(phenylthio)propanamide, also known as MPTP, is a chemical compound that has been widely used in scientific research to study Parkinson's disease. MPTP is a prodrug that is converted into a toxic metabolite, MPP+, which selectively destroys dopaminergic neurons in the substantia nigra of the brain, leading to the symptoms of Parkinson's disease.

Mechanism of Action

N-methyl-N-phenyl-2-(phenylthio)propanamide is converted into MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to oxidative stress and cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are similar to those of Parkinson's disease. This compound-induced neurotoxicity leads to a decrease in dopamine levels in the brain, which results in the characteristic motor symptoms of Parkinson's disease, such as tremors, rigidity, and bradykinesia.

Advantages and Limitations for Lab Experiments

N-methyl-N-phenyl-2-(phenylthio)propanamide has several advantages for use in lab experiments. It is a selective toxin that specifically targets dopaminergic neurons, making it a useful tool for studying the mechanisms of Parkinson's disease. This compound-induced Parkinson's disease-like symptoms in animal models closely resemble the symptoms of human Parkinson's disease, making it a valuable tool for testing new treatments for the disease.
However, there are also limitations to the use of this compound in lab experiments. This compound-induced Parkinson's disease-like symptoms in animal models are acute and reversible, whereas human Parkinson's disease is chronic and progressive. Therefore, the use of this compound in animal models may not fully replicate the complexity of human Parkinson's disease.

Future Directions

There are several future directions for research on N-methyl-N-phenyl-2-(phenylthio)propanamide and Parkinson's disease. One direction is to develop new treatments for Parkinson's disease that target the mechanisms of this compound-induced neurotoxicity. Another direction is to develop new animal models that better replicate the chronic and progressive nature of human Parkinson's disease. Additionally, research on the use of this compound in combination with other toxins or genetic manipulations may provide new insights into the mechanisms of Parkinson's disease.

Scientific Research Applications

N-methyl-N-phenyl-2-(phenylthio)propanamide has been used extensively in scientific research to study the mechanisms of Parkinson's disease. It is commonly used to induce Parkinson's disease-like symptoms in animal models, such as mice and monkeys. The use of this compound in animal models has helped researchers to better understand the mechanisms of Parkinson's disease and to develop new treatments for the disease.

properties

IUPAC Name

N-methyl-N-phenyl-2-phenylsulfanylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-13(19-15-11-7-4-8-12-15)16(18)17(2)14-9-5-3-6-10-14/h3-13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHDLAPKMYYHCHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)C1=CC=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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